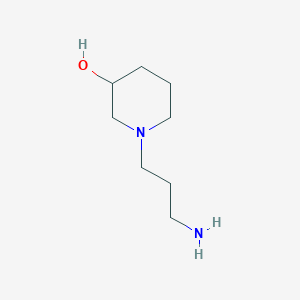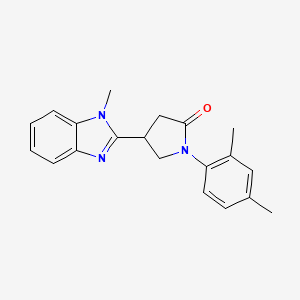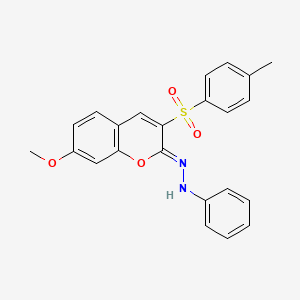![molecular formula C16H19N3O4S B2430697 环己烷甲酰胺-N-[5-(3-甲基磺酰基苯基)-1,3,4-恶二唑-2-基] CAS No. 886929-19-7](/img/structure/B2430697.png)
环己烷甲酰胺-N-[5-(3-甲基磺酰基苯基)-1,3,4-恶二唑-2-基]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a chemical compound that belongs to the oxadiazole family. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide, also known as F2645-0645.
Antimalarial Research
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide: has shown potential as an antimalarial agent. Its structure allows it to inhibit key enzymes in the malaria parasite, such as Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). This inhibition disrupts the parasite’s life cycle, making it a promising candidate for further development in malaria treatment .
Antitumor Activity
This compound has been evaluated for its antitumor properties. Studies have shown that derivatives containing the methyl phenyl sulfone group exhibit significant antiproliferative activity against various human cancer cell lines, including MGC-803, Eca-109, PC-3, and MCF-7. The compound induces apoptosis and inhibits colony formation and migration of cancer cells, making it a potential candidate for cancer therapy .
Anti-HIV Research
Research has indicated that compounds similar to N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can be effective in inhibiting HIV-1. These compounds target the HIV-1 gp41 binding site, preventing the virus from entering host cells. This makes them valuable in the development of new antiretroviral drugs .
Anti-inflammatory Applications
The compound has potential anti-inflammatory properties. Its structure allows it to inhibit specific pathways involved in inflammation, such as the NF-κB pathway. This inhibition can reduce the production of pro-inflammatory cytokines, making it useful in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Antibacterial Research
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide: has been studied for its antibacterial properties. It can inhibit the growth of various bacterial strains by targeting bacterial enzymes and disrupting cell wall synthesis. This makes it a potential candidate for developing new antibiotics .
Neuroprotective Effects
Research has shown that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a promising candidate for developing treatments for these conditions .
Antifungal Applications
The compound has also been explored for its antifungal properties. It can inhibit the growth of various fungal species by disrupting their cell membranes and interfering with their metabolic processes. This makes it a potential candidate for developing new antifungal drugs .
Cardioprotective Effects
Studies have indicated that N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide may have cardioprotective effects. It can reduce oxidative stress and inflammation in cardiac tissues, which are common in cardiovascular diseases. This makes it a potential candidate for developing treatments for heart diseases .
属性
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-24(21,22)13-9-5-8-12(10-13)15-18-19-16(23-15)17-14(20)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHRUHASCBWZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]naphthalene](/img/structure/B2430615.png)






![5-Tert-butyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2430624.png)


![(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2430629.png)


